molecular formula C23H26ClN3O2S B2434237 N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride CAS No. 1217198-04-3

N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride

Cat. No.: B2434237
CAS No.: 1217198-04-3
M. Wt: 443.99
InChI Key: KISHUHRRFQEGBN-ASTDGNLGSA-N
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Description

N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride is a useful research compound. Its molecular formula is C23H26ClN3O2S and its molecular weight is 443.99. The purity is usually 95%.
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Properties

IUPAC Name

(E)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-phenylprop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S.ClH/c1-18-6-5-9-20-22(18)24-23(29-20)26(13-12-25-14-16-28-17-15-25)21(27)11-10-19-7-3-2-4-8-19;/h2-11H,12-17H2,1H3;1H/b11-10+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISHUHRRFQEGBN-ASTDGNLGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C=CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)/C=C/C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride is a synthetic compound with potential therapeutic applications, particularly in the treatment of metabolic disorders. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Chemical Formula: C17_{17}H20_{20}N2_{2}ClS
  • Molecular Weight: 320.87 g/mol
  • Chemical Structure:

    Chemical Structure

This compound functions primarily as a modulator of the GPR119 receptor, which is implicated in glucose metabolism and insulin secretion. The activation of GPR119 has been associated with increased incretin levels, leading to enhanced insulin release from pancreatic beta cells. This mechanism is particularly relevant for conditions such as type 2 diabetes and obesity.

Pharmacological Effects

  • Antidiabetic Activity:
    • The compound has shown promise in preclinical studies as an effective agent for managing type 2 diabetes by enhancing insulin secretion and improving glycemic control .
  • Neuroprotective Properties:
    • Research indicates potential neuroprotective effects, possibly through modulation of neuroinflammatory pathways, although detailed studies are still required to substantiate these claims .
  • Metabolic Regulation:
    • It may play a role in regulating lipid metabolism and reducing adiposity, contributing to its utility in treating obesity-related complications .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively stimulates GPR119-mediated signaling pathways. Key findings include:

  • Increased cAMP Production: The compound significantly elevates cyclic AMP (cAMP) levels in response to glucose stimulation, indicating enhanced beta-cell activity.
  • Insulin Secretion: Assays using isolated pancreatic islets show that the compound promotes insulin release in a glucose-dependent manner.

In Vivo Studies

Animal models have been utilized to evaluate the pharmacokinetics and pharmacodynamics of this compound:

  • Glucose Tolerance Tests: Mice treated with the compound exhibited improved glucose tolerance compared to controls, suggesting enhanced metabolic function.
  • Weight Management: Studies indicate a reduction in body weight and fat mass in obese models treated with the compound, highlighting its potential as an anti-obesity agent.

Case Study 1: Type 2 Diabetes Management

A recent study involving diabetic rats treated with this compound showed a significant decrease in fasting blood glucose levels over a four-week treatment period. The results suggested that the compound could serve as a viable therapeutic option for managing hyperglycemia.

Case Study 2: Neuroprotection

In a model of neuroinflammation, administration of the compound resulted in reduced markers of inflammation and oxidative stress in brain tissues. This suggests potential applications in neurodegenerative diseases, although further clinical studies are warranted.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, demonstrate significant antimicrobial properties. The following table summarizes the antimicrobial efficacy against selected microorganisms:

MicroorganismInhibition Zone (mm)MIC (µg/mL)
Escherichia coli81024
Pseudomonas aeruginosa81024
Staphylococcus aureus1464
Bacillus subtilis1632
Candida albicans1564

These results suggest that the compound is particularly effective against Gram-positive bacteria while showing limited activity against Gram-negative strains.

Anticancer Properties

Preliminary studies have indicated that N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride may exhibit anticancer activity. Thiazole derivatives have been investigated for their ability to induce apoptosis in various cancer cell lines. For example, studies have shown that modifications in the thiazole structure can enhance cytotoxic effects against cancer cells.

Case Studies and Research Findings

Recent investigations into thiazole derivatives have highlighted their potential in treating infections and cancer:

  • Antimicrobial Efficacy : A study demonstrated that a related thiazole derivative exhibited potent activity against both bacterial and fungal pathogens, emphasizing the importance of structural modifications in enhancing bioactivity.
  • Cancer Cell Studies : In vitro assays revealed that thiazole derivatives could significantly reduce the viability of various cancer cell lines. For instance, compounds similar to this compound were shown to induce apoptosis through the inhibition of cell proliferation.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate solubility in organic solvents and limited water solubility, which may affect its bioavailability. Further studies are necessary to elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Preparation Methods

Synthetic Routes and Strategic Considerations

The target compound’s structure comprises three key components:

  • 4-Methylbenzo[d]thiazol-2-amine : A heterocyclic core with a methyl group at position 4 and an amine at position 2.
  • 2-Morpholinoethyl group : A tertiary amine substituent introduced via alkylation.
  • Cinnamamide moiety : An α,β-unsaturated acyl group appended via nucleophilic acylation.

Two primary synthetic pathways emerge:

  • Pathway A : Sequential assembly starting with thiazole ring formation, followed by alkylation and acylation.
  • Pathway B : Modular coupling of pre-synthesized intermediates.

Stepwise Synthesis and Optimization

Synthesis of 4-Methylbenzo[d]thiazol-2-amine

The thiazole ring is constructed via cyclization reactions, with two dominant methods:

Method 1: Hantzsch Thiazole Synthesis

A solution of 4-methyl-2-bromoacetophenone (α-haloketone, 1.0 equiv) and thiourea (1.2 equiv) in ethanol is refluxed at 78°C for 2 hours. The product precipitates upon cooling and is recrystallized from ethanol (Yield: 72%, Purity: 95%).

Method 2: Thiourea-Ketone Cyclization

4-Methylacetophenone (1.0 equiv) reacts with thiourea (1.1 equiv) in ethanol under reflux for 45 minutes. Saturated NaHCO₃ is added to neutralize excess acid, and the product is filtered (Yield: 68%, Purity: 93%).

Optimization Data

Method Temperature (°C) Solvent Yield (%) Purity (%)
Hantzsch 78 Ethanol 72 95
Thiourea 78 Ethanol 68 93

Alkylation with 2-Morpholinoethyl Chloride

The primary amine undergoes alkylation to form the secondary amine:

Procedure
4-Methylbenzo[d]thiazol-2-amine (1.0 equiv) is dissolved in dry DMF, treated with K₂CO₃ (2.0 equiv), and reacted with 2-morpholinoethyl chloride (1.2 equiv) at 80°C for 12 hours. The product is extracted with ethyl acetate and purified via silica chromatography (Yield: 65%, Purity: 91%).

Critical Parameters

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
  • Base : K₂CO₃ outperforms NaOH due to milder conditions.
  • Stoichiometry : Excess alkylating agent (1.2 equiv) minimizes di-alkylation.

Acylation with Cinnamoyl Chloride

The secondary amine is acylated to introduce the cinnamamide group:

Procedure
N-(4-Methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)amine (1.0 equiv) is dissolved in dichloromethane, cooled to 0°C, and treated with triethylamine (3.0 equiv). Cinnamoyl chloride (1.1 equiv) is added dropwise, and the mixture is stirred for 4 hours. The product is isolated via vacuum distillation (Yield: 78%, Purity: 94%).

Side Reaction Mitigation

  • Low temperatures (0–5°C) suppress esterification.
  • Anhydrous conditions prevent hydrolysis of cinnamoyl chloride.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt for enhanced solubility:

Procedure
The cinnamamide derivative (1.0 equiv) is dissolved in ethanol, and concentrated HCl (1.1 equiv) is added dropwise. The mixture is stirred for 1 hour, and the precipitate is filtered and dried (Yield: 92%, Purity: 98%).

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, thiazole-H), 7.62–7.25 (m, 5H, cinnamoyl aromatic), 6.78 (d, J = 15.6 Hz, 1H, CH=CHCO), 4.12 (t, J = 6.8 Hz, 2H, N-CH₂), 3.58 (m, 4H, morpholine), 2.41 (s, 3H, CH₃).
  • ¹³C NMR : 168.5 (C=O), 152.3 (thiazole-C), 134.2–126.1 (aromatic), 116.7 (CH=CH), 66.4 (morpholine), 53.2 (N-CH₂), 21.0 (CH₃).

High-Performance Liquid Chromatography (HPLC)

  • Purity: 98.2% (C18 column, 70:30 MeOH:H₂O, 1.0 mL/min).

Comparative Evaluation of Synthetic Pathways

Parameter Pathway A (Hantzsch) Pathway B (Thiourea)
Total Yield (%) 52 49
Purity (%) 95 93
Scalability Moderate High
Cost Efficiency Low (haloketone cost) Moderate

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride, and what intermediates are critical for structural validation?

  • Methodological Answer : The compound is typically synthesized via multi-step coupling reactions. For example:

Intermediate 1 : Substituted 2-amino benzothiazoles are prepared via cyclization of thiourea derivatives with α-halo ketones .

Intermediate 2 : N-phenyl anthranilic acid is coupled with the benzothiazole moiety under carbodiimide-mediated conditions (e.g., EDC/HOBt) to form the amide backbone .

Final Step : The morpholinoethyl group is introduced via nucleophilic substitution using 4-(2-chloroethyl)morpholine hydrochloride under reflux in anhydrous solvents (e.g., DMF or acetonitrile) .

  • Validation : Key intermediates (e.g., benzothiazole-anthranilamide derivatives) are characterized via 1H^1H/13C^{13}C-NMR and HPLC (>95% purity) to confirm regioselectivity and avoid by-products like N-alkylation isomers .

Q. Which in vitro assays are recommended for evaluating the anti-inflammatory activity of this compound?

  • Methodological Answer : Standard assays include:

  • Protein Denaturation Inhibition : Bovine serum albumin (BSA) denaturation assay to assess stabilization of inflammatory proteins .
  • Cyclooxygenase (COX-2) Inhibition : ELISA-based measurement of prostaglandin E2 (PGE2) in LPS-induced RAW 264.7 macrophages .
  • NF-κB Translocation Assay : Fluorescence microscopy to monitor nuclear translocation in TNF-α-stimulated cells .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

  • Methodological Answer : Discrepancies often arise from:

  • Structural Variants : Minor modifications (e.g., methyl vs. trifluoromethyl groups) drastically alter lipophilicity and target binding .
  • Assay Conditions : Differences in cell lines (e.g., primary vs. immortalized), solvent vehicles (DMSO concentration), and incubation times impact IC50_{50} values.
  • Recommended Approach : Perform meta-analysis with standardized protocols (e.g., NIH Assay Guidance Manual) and use computational tools like molecular docking (AutoDock Vina) to correlate structural features with activity trends .

Q. What strategies optimize the reaction yield and purity of the morpholinoethyl-substituted intermediate?

  • Methodological Answer : Key optimizations include:

  • Solvent Selection : Anhydrous DMF improves nucleophilic substitution efficiency vs. protic solvents .
  • Catalysis : KI (10 mol%) enhances leaving-group displacement in the chloroethyl-morpholine coupling step .
  • Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water) removes unreacted starting materials and dimers .

Q. How can researchers validate the compound’s stability under physiological conditions for in vivo studies?

  • Methodological Answer :

  • pH Stability : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24h. Monitor degradation via LC-MS .
  • Plasma Stability : Incubate with rat plasma (37°C, 1h), precipitate proteins with acetonitrile, and quantify parent compound via UPLC-PDA .
  • Light/Temperature Sensitivity : Store at -20°C under argon, shielded from light, to prevent morpholinoethyl group oxidation .

Methodological Challenges & Solutions

Q. What analytical techniques are most reliable for distinguishing positional isomers in the benzo[d]thiazole core?

  • Methodological Answer :

  • NMR : 1H^1H-NMR chemical shifts at δ 7.2–7.8 ppm distinguish 4-methyl vs. 6-methyl substitution in the benzothiazole ring .
  • HRMS : Exact mass (<2 ppm error) confirms molecular formula, while MS/MS fragmentation patterns identify substituent positions .
  • X-ray Crystallography : Resolves ambiguity in cases of severe spectral overlap .

Q. How do researchers address low solubility of this compound in aqueous buffers for cellular assays?

  • Methodological Answer :

  • Co-solvents : Use ≤0.1% DMSO or β-cyclodextrin (10 mM) to enhance solubility without cytotoxicity .
  • Prodrug Design : Introduce phosphate or PEGylated groups at the cinnamamide moiety to improve hydrophilicity .

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